molecular formula C19H21ClN2 B8554590 5H-Dibenz(b,f)azepine, 8-chloro-10-(2-(dimethylamino)ethyl)-5-methyl- CAS No. 30490-60-9

5H-Dibenz(b,f)azepine, 8-chloro-10-(2-(dimethylamino)ethyl)-5-methyl-

Cat. No. B8554590
CAS RN: 30490-60-9
M. Wt: 312.8 g/mol
InChI Key: NRZJAFMHUSNTFA-UHFFFAOYSA-N
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Description

5H-Dibenz(b,f)azepine, 8-chloro-10-(2-(dimethylamino)ethyl)-5-methyl- is a useful research compound. Its molecular formula is C19H21ClN2 and its molecular weight is 312.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5H-Dibenz(b,f)azepine, 8-chloro-10-(2-(dimethylamino)ethyl)-5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H-Dibenz(b,f)azepine, 8-chloro-10-(2-(dimethylamino)ethyl)-5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

30490-60-9

Product Name

5H-Dibenz(b,f)azepine, 8-chloro-10-(2-(dimethylamino)ethyl)-5-methyl-

Molecular Formula

C19H21ClN2

Molecular Weight

312.8 g/mol

IUPAC Name

2-(3-chloro-11-methylbenzo[b][1]benzazepin-5-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C19H21ClN2/c1-21(2)11-10-14-12-15-6-4-5-7-18(15)22(3)19-9-8-16(20)13-17(14)19/h4-9,12-13H,10-11H2,1-3H3

InChI Key

NRZJAFMHUSNTFA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=CC3=CC=CC=C31)CCN(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5 gm of 2-chloro-9-hydroxymethyl-9-(β-dimethylaminoethyl)-10-methyl-acridane, 150 cc of xylene and 25 gm of phosphoric acid anhydride was refluxed for 3 hours under a nitrogen atmosphere and after cooling, the reaction mixture was poured into a water-ice mixture. The mixture was made alkaline by the addition of 35cc sodium hydroxide solution and was extracted with ethyl acetate. The organic phase was washed with an aqueous sodium chloride solution, dried over magnesium sulfate, treated with charcoal, filtered and evaporated to dryness to obtain 3.9 gm of raw 8-chloro-5-methyl-10-(β-dimethylaminoethyl)dibenzo (b,f) azepine. The 3.9 gm of raw product were dissolved in 15 cc of methanol and a solution of 1.2 gm of fumaric acid in 45 cc of methanol was added thereto. The methanol was distilled off and replaced with ethyl acetate and the mixture was then refrigerated for 48 hours for crystallization and filtered. The precipitate was washed with ethyl acetate and dried to obtain 2.8 gm, fumarate of 8-chloro-5-methyl-10-(β-dimethylaminoethyl)-dibenzo (b,f) azepine melting at 150°C, then 164°C. Cooling of the mother liquors gave a second crop of 0.25 g of product.
Name
2-chloro-9-hydroxymethyl-9-(β-dimethylaminoethyl)-10-methyl-acridane
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three

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